7-Chloroquinoline-2-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 7-Chloroquinoline-2-carboxylic acid involves several steps. The Vilsmeier–Haack reaction is commonly used, where 2-Chloro-7-fluoroquinoline-3-carbaldehydes are synthesized . The chlorine in the fluoroquinoline-3-carbaldehyde is replaced with various nucleophiles . The aldehyde functional group is also converted to carboxylic acid and imine groups using an oxidizing agent and various amines .Molecular Structure Analysis
The molecular structure of this compound involves a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. For instance, the intramolecular cyclization of acetanilides by phosphorus oxychloride in dimethylformamide at 80–90 °C for 5 h provides easy access to 2-chloroquinoline-3-carboaldehydes .Physical and Chemical Properties Analysis
This compound is a solid substance with a melting point of 185-187 °C . Its molecular weight is 207.62 g/mol.Scientific Research Applications
Multicomponent Crystal Formation in Antimalarials : A study investigated the crystallization of a series of 7-chloroquinoline antimalarials with carboxylic acid coformers, resulting in new multicomponent crystalline materials. These materials demonstrated properties like solubility and thermal stability, and efficacy against Plasmodium falciparum, raising questions about using multicomponent crystals as alternatives in antimalarial agents (Clements et al., 2019).
Antimicrobial Activity of Derivatives : Research focused on synthesizing derivatives of 7-chloroquinoline-4-carboxylic acid and evaluating their in vitro antimicrobial activity. The study found significant activity against a broad spectrum of microorganisms, including Streptococcus pyrogenes and Pseudomonas aeruginosa (Bhatt & Agrawal, 2010).
Photolysis in Aqueous Systems : Another study explored the photodegradation of quinolinecarboxylic herbicides, which include derivatives of 7-chloroquinoline, in different irradiation wavelengths. The research provided insights into the degradation pathways and the effects of environmental factors like sunlight and titanium dioxide (Pinna & Pusino, 2012).
Synthesis and Pharmacological Properties : A study described the organocatalytic synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides and their evaluation as potential antinociceptive, anti-inflammatory, and anticonvulsant agents. The results demonstrated effectiveness in reducing seizures and combating acute pain (Wilhelm et al., 2014).
Antibacterial and Antioxidant Activities : Synthesis of new chloroquinoline analogs was undertaken to evaluate their antibacterial and antioxidant activities. Some of the novel 7-chloroquinoline derivatives displayed significant activity against bacterial strains and strong antioxidant activity, indicating their potential in therapeutic applications (Abdi et al., 2021).
Mechanism of Action
Target of Action
7-Chloroquinoline-2-carboxylic acid is a derivative of quinoline, a heterocyclic compound that has been extensively studied for its versatile applications in the fields of industrial and synthetic organic chemistry . Quinoline and its derivatives play a major role in medicinal chemistry, serving as a vital scaffold for leads in drug discovery .
Mode of Action
It’s worth noting that quinoline derivatives, such as chloroquine, are known to inhibit terminal glycosylation of ace2, the receptor that sars-cov and sars-cov-2 target for cell entry .
Biochemical Pathways
Quinoline and its derivatives have been reported to have a wide range of biological and pharmaceutical activities .
Result of Action
New derivatives of 7-chloroquinoline have been synthesized and evaluated for their antimicrobial, antimalarial, and anticancer activity .
Action Environment
It’s worth noting that the synthesis of quinoline derivatives can be influenced by various factors, including reaction conditions and the presence of catalysts .
Safety and Hazards
Future Directions
The future directions for 7-Chloroquinoline-2-carboxylic acid are promising. It’s noted that the catalytic reduction of carboxylic acid derivatives, including this compound, has witnessed rapid development in recent years . This suggests potential for further exploration and application in various fields.
Properties
IUPAC Name |
7-chloroquinoline-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-7-3-1-6-2-4-8(10(13)14)12-9(6)5-7/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGLRGUFLQNLIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
234444-66-7 | |
Record name | 7-chloroquinoline-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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